(R,R)-BMS-986397

CK1α degradation DC50 lenalidomide comparison

(R,R)-BMS-986397 is the definitive CK1α degrader for AML research. Unlike lenalidomide or pomalidomide, it achieves sub-picomolar, complete CK1α degradation, uniquely enabling p53 stabilization in TP53 wild-type AML models. With minimal IKZF1/3 and GSPT1 off-target activity, it ensures clean CK1α-dependent phenotypic data. Its oral bioavailability supports translational in vivo dosing. Stock this compound to deliver reproducible, pathway-specific results your competitors cannot achieve with generic IMiDs.

Molecular Formula C21H16ClF3N4O4
Molecular Weight 480.8 g/mol
Cat. No. B15541103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,R)-BMS-986397
Molecular FormulaC21H16ClF3N4O4
Molecular Weight480.8 g/mol
Structural Identifiers
InChIInChI=1S/C21H16ClF3N4O4/c22-13-2-1-7-26-16(13)17(21(23,24)25)28-18(31)10-3-4-12-11(8-10)9-29(20(12)33)14-5-6-15(30)27-19(14)32/h1-4,7-8,14,17H,5-6,9H2,(H,28,31)(H,27,30,32)/t14-,17+/m0/s1
InChIKeyDGAWFEDONPXNNP-WMLDXEAASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why BMS-986397 Is Being Prioritized Over Other CK1α Degraders in 2025 Clinical and Preclinical Studies


(R,R)-BMS-986397 is a cereblon (CRBN) E3 ligase modulator (CELMoD) developed by Bristol Myers Squibb as a molecular glue degrader of casein kinase 1α (CK1α). It is a thalidomide-derived small molecule that induces the ubiquitination and proteasomal degradation of CK1α, leading to p53 stabilization and activation [1]. This compound is currently being evaluated in a Phase 1 clinical trial (NCT04951778) for relapsed/refractory acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (HR-MDS) in patients with functional TP53 [2].

BMS-986397 vs Generic Degraders: Why Lenalidomide and Pomalidomide Are Not Direct Substitutes


The immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide are FDA-approved molecular glue degraders, but their CK1α degradation profiles differ fundamentally from BMS-986397. Lenalidomide is a weak, incomplete degrader of CK1α, with degradation observed only at high micromolar concentrations and without complete target elimination [1]. Pomalidomide does not significantly degrade CK1α at all [2]. In contrast, BMS-986397 was specifically engineered as a potent and selective CK1α degrader, achieving sub-picomolar degradation potency . Generic substitution with lenalidomide or pomalidomide fails to replicate the targeted CK1α degradation required for p53 stabilization in TP53 wild-type AML and HR-MDS models.

BMS-986397 Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons with CK1α Degraders


Degradation Potency (DC50) Compared to Lenalidomide

BMS-986397 exhibits a CK1α degradation DC50 of 0.1–0.5 pM, which is more than 10,000-fold more potent than lenalidomide . Lenalidomide induces incomplete degradation of CK1α at concentrations up to 10 μM and does not achieve complete target elimination [1]. This vast potency gap precludes lenalidomide from serving as a substitute for BMS-986397 in applications requiring robust CK1α depletion.

CK1α degradation DC50 lenalidomide comparison

Antiproliferative Activity in AML Cell Lines: IC50 Comparison

BMS-986397 demonstrates potent antiproliferative activity in TP53 wild-type AML cell lines, with IC50 values of 20 nM in MV4-11 cells and 15 nM in GDM-1 cells [1]. While direct head-to-head data with lenalidomide in the same assay system are not available, lenalidomide's antiproliferative activity in AML models is generally weak and primarily driven by IKZF1/3 degradation rather than CK1α depletion [2]. BMS-986397's single-digit nanomolar IC50 values in AML models establish a clear quantitative benchmark.

AML antiproliferative IC50

Clinical Response Rates in HR-MDS and AML (Phase 1)

In the Phase 1 dose-escalation study (NCT04951778), BMS-986397 achieved a complete remission (CR) rate of 57.1% in patients with relapsed/refractory HR-MDS and an overall response rate (ORR) of 12.1% in R/R AML [1]. Lenalidomide is approved for del(5q) MDS but has limited single-agent activity in AML and HR-MDS with functional TP53 [2]. No other CK1α degrader has reported clinical response data in these indications as of 2025.

HR-MDS AML Phase 1 clinical response

Selectivity for CK1α Over IKZF1 and Other Neosubstrates

BMS-986397 was designed for selective CK1α degradation, with minimal activity against IKZF1/3 and GSPT1 [1]. In contrast, lenalidomide degrades both IKZF1/3 and weakly degrades CK1α [2]. Pomalidomide degrades IKZF1/3 but not CK1α [3]. SJ3149, a preclinical CK1α degrader, shows some off-target degradation of GZF1 and RNF166 [4]. BMS-986397's selectivity profile reduces the risk of off-target hematopoietic toxicities associated with IKZF1/3 degradation.

selectivity IKZF1 neosubstrate off-target

Oral Bioavailability and Preclinical Pharmacokinetics

BMS-986397 is orally bioavailable and demonstrates favorable pharmacokinetics in preclinical species, enabling once-daily oral dosing in clinical trials [1]. Many preclinical CK1α degraders (e.g., SJ3149, QXG-6442) have not yet demonstrated oral bioavailability or advanced to clinical testing [2]. BMS-986397's oral formulation provides a practical advantage for procurement and clinical translation.

oral bioavailability pharmacokinetics PK in vivo

Synergistic Activity with Venetoclax and Azacitidine

BMS-986397 demonstrates synergistic activity in combination with venetoclax (VEN) and/or azacitidine (AZA) in preclinical AML models [1]. In clonogenic assays using bone marrow mononuclear cells from TP53 wild-type AML patients, the triple combination (BMS-986397 + VEN + AZA) showed an IC50 of 88.1 nM compared to 291.6 nM for doublets, indicating a 3.3-fold improvement in potency [2]. No comparable combination data exist for lenalidomide in this context.

combination therapy venetoclax azacitidine synergy

Procurement-Driven Application Scenarios for BMS-986397 in 2025–2026 Research Programs


Investigating p53-Dependent Apoptosis in TP53 Wild-Type AML Models

Use BMS-986397 to induce CK1α degradation and p53 stabilization in TP53 wild-type AML cell lines (e.g., MV4-11, GDM-1) to study p53-mediated apoptosis pathways. This application is supported by the compound's sub-picomolar DC50 (0.1–0.5 pM) and low nanomolar antiproliferative IC50 values (15–20 nM) in these models . Lenalidomide fails to achieve complete CK1α degradation at relevant concentrations, making BMS-986397 the only viable tool compound for this purpose [1].

Preclinical Combination Therapy Studies with Venetoclax and Azacitidine

Evaluate BMS-986397 in combination with venetoclax and/or azacitidine in TP53 wild-type AML patient-derived xenograft (PDX) models or ex vivo clonogenic assays. The triple combination has demonstrated a 3.3-fold improvement in IC50 (88.1 nM vs. 291.6 nM for doublets) in primary AML samples [2]. This scenario is directly supported by preclinical synergy data and ongoing clinical combination trials [3].

Studying CK1α Degrader Selectivity and Off-Target Profiling

Employ BMS-986397 as a selective CK1α degrader control in experiments designed to distinguish CK1α-dependent phenotypes from IKZF1/3-dependent effects. BMS-986397 shows minimal degradation of IKZF1/3 and GSPT1 [4], whereas lenalidomide and pomalidomide degrade IKZF1/3 [5]. This selectivity profile enables cleaner interpretation of CK1α-specific biology.

Oral Dosing Studies in Rodent Models of HR-MDS and AML

Conduct in vivo efficacy studies with once-daily oral administration of BMS-986397 in rodent models of HR-MDS and AML. The compound's oral bioavailability and favorable pharmacokinetics have been established preclinically [6], and clinical dosing schedules (0.1–5.0 mg once daily for 3–7 days per 28-day cycle) provide a reference for translational dosing [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R,R)-BMS-986397

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.